Lipophilicity (LogP) Comparison: 4-Br-THQ vs. Unsubstituted THQ and 4-Me-THQ
4-Bromo-5,6,7,8-tetrahydroquinoline exhibits a calculated LogP of 2.72 , which is 0.35 log units higher than the unsubstituted 5,6,7,8-tetrahydroquinoline (LogP 2.37) [1] and 0.45 log units higher than 4-methyl-5,6,7,8-tetrahydroquinoline (LogP 2.27) . This enhanced lipophilicity is attributable to the polarizable bromine atom and translates to an approximately 2.2-fold increase in calculated octanol-water partition coefficient relative to the unsubstituted scaffold.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7229 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoline: LogP = 2.369; 4-Methyl-5,6,7,8-tetrahydroquinoline: LogP = 2.268 |
| Quantified Difference | ΔLogP = +0.35 vs. unsubstituted THQ; ΔLogP = +0.45 vs. 4-Me-THQ |
| Conditions | In silico calculated LogP values from vendor-provided computational chemistry data (TPSA-based estimation) [1] |
Why This Matters
The higher LogP of the 4-bromo derivative implies greater membrane permeability and altered tissue distribution, which is critical when selecting a halogenated THQ scaffold for CNS or intracellular target-focused medicinal chemistry programs.
- [1] Springer Materials. 5,6,7,8-Tetrahydroquinoline, Calculated Log P: 2.369. Accessed 2026. Available at: https://materials.springer.com/ View Source
